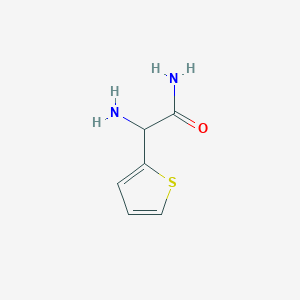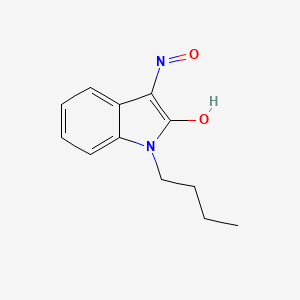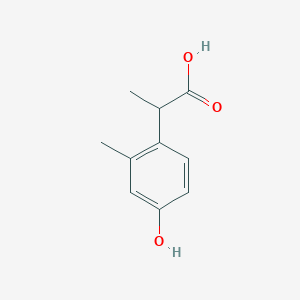
2-(4-Hydroxy-2-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid, featuring a hydroxy group and a methyl group attached to a phenyl ring. This compound is known for its various applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . Another method includes the use of benzyl cyanide, methylcarbonate, toluene, and sodium methylate under specific molar ratios and reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supported copper chloride catalysts in micro-pressure reactions is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: Electrophilic substitution reactions are common due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Hydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference material in analytical chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and is investigated for its therapeutic potential.
Industry: The compound is utilized in the production of polymers, coatings, and rubber additives.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound is structurally similar but lacks the hydroxy group, which affects its reactivity and applications.
2-Hydroxyibuprofen: Known for its pharmaceutical applications, this compound shares a similar structure but has different substituents.
Uniqueness
2-(4-Hydroxy-2-methylphenyl)propanoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
Clé InChI |
COQXEEDLMRKOLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


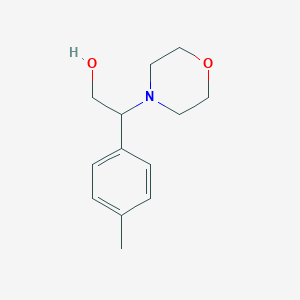

![2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)
![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)
![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)
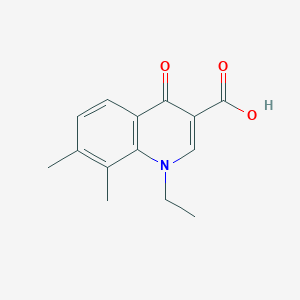
![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)
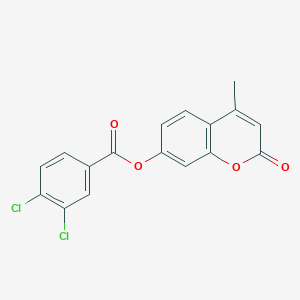
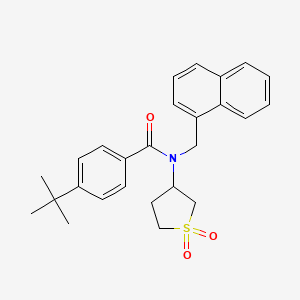
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)
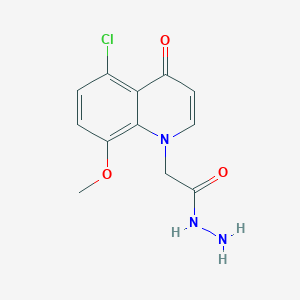
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
